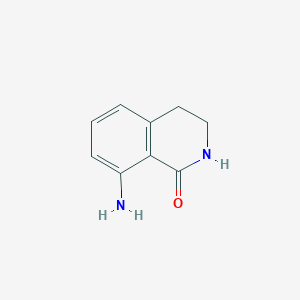

8-Amino-3,4-dihydroisoquinolin-1(2H)-one

描述

Significance of 3,4-Dihydroisoquinolin-1(2H)-one as a Privileged Scaffold in Chemical Biology

The 3,4-dihydroisoquinolin-1(2H)-one core is widely recognized as a "privileged scaffold" in the fields of chemical biology and drug discovery. researchgate.netkthmcollege.ac.in This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a diverse array of biological activities. researchgate.netkthmcollege.ac.in Structurally, this motif consists of a benzene (B151609) ring fused to a six-membered lactam ring, a feature that imparts a rigid, conformationally constrained geometry. kthmcollege.ac.in This rigidity can be advantageous for high-affinity binding to biological targets. researchgate.net

The significance of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is underscored by the broad spectrum of pharmacological properties associated with compounds containing this core. kthmcollege.ac.in These activities span various therapeutic areas, indicating the scaffold's versatility in molecular design. The inherent bioactivity of this framework makes it an attractive starting point for the development of novel therapeutic agents. nih.govbeilstein-journals.org

The wide-ranging biological activities demonstrated by derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold are summarized in the table below.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antidepressant | Neurology |

| Anti-HIV | Infectious Disease |

| Antihypertensive | Cardiovascular |

| PARP Inhibitor | Oncology |

| EZH2 Inhibitor | Oncology |

| H3 Receptor Antagonist | Neurology |

| Cyclin-dependent Kinase Inhibitor | Oncology |

Overview of the Research Landscape for 8-Amino-3,4-dihydroisoquinolin-1(2H)-one and its Derivatives

The research landscape for this compound is situated within the broader and more extensive investigation of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. While the parent scaffold has been the subject of numerous synthetic and medicinal chemistry studies, dedicated research focusing specifically on the 8-amino substituted derivative appears to be more nascent. The introduction of an amino group at the 8-position of the dihydroisoquinolinone core has the potential to significantly modulate the molecule's physicochemical properties and biological activity. This substitution can influence factors such as solubility, basicity, and the ability to form hydrogen bonds, which are critical for molecular recognition by biological targets.

Recent studies on related heterocyclic systems, such as 8-hydroxyquinolines, have highlighted the impact of substitutions at the 8-position on biological activity, including antibacterial and anticancer properties. nih.govmdpi.com This suggests that the 8-amino group in this compound could serve as a key pharmacophoric feature or as a synthetic handle for further derivatization to create libraries of novel compounds. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to generate more complex molecular architectures.

While specific high-profile studies dedicated solely to this compound are not prominently found in the immediate literature, its structural similarity to other biologically active dihydroisoquinolinones and the known importance of the 8-position in related scaffolds suggest that it is a compound of significant interest for future research endeavors. The exploration of its synthetic accessibility and biological profile is a logical progression in the field, building upon the established importance of the 3,4-dihydroisoquinolin-1(2H)-one framework. The development of novel synthetic methodologies for this specific derivative and the systematic evaluation of its biological activity are anticipated to be fruitful areas of investigation.

Structure

3D Structure

属性

IUPAC Name |

8-amino-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYFDZNNDMJSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Amino 3,4 Dihydroisoquinolin 1 2h One and Structural Analogues

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a cornerstone in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core. These methods involve the formation of the crucial lactam ring from a suitably functionalized acyclic precursor.

Carbene Mechanism-Mediated Reactions for 3,4-Dihydroisoquinolin-1(2H)-one Construction

Recent studies have suggested that certain metal-catalyzed reactions leading to 3,4-dihydroisoquinolin-1(2H)-ones proceed through a carbene mechanism. acs.orgnih.gov For instance, the rhodium-catalyzed alkylation of aromatic amides using N-vinylphthalimide involves an intermediate that can be described as a rhodium carbene. thieme-connect.com Deuterium-labeling experiments in these reactions support a pathway where a carbene-like species is generated, which then facilitates the C-C bond formation necessary for the construction of the heterocyclic ring. acs.orgnih.gov This mechanistic pathway is distinct from traditional cyclization methods and offers a novel route for ring closure. researchgate.net

Curtius Rearrangement and Urea (B33335) Cyclization Strategies

The Curtius rearrangement is a versatile reaction for converting carboxylic acids into primary amines, carbamates, or ureas through an isocyanate intermediate. wikipedia.orgnih.gov This classical rearrangement can be adapted for the synthesis of lactams. The process begins with the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This highly reactive isocyanate can be trapped intramolecularly by a nucleophile to form the desired heterocyclic ring system. The key advantage of this method is the complete retention of configuration at the migrating group. wikipedia.org

Urea cyclization strategies also provide a pathway to heterocyclic scaffolds. Molten urea can serve as both a solvent and a reagent in one-pot addition and cyclization cascades to produce fused quinolinone structures. rsc.orgresearchgate.net More targeted approaches involve palladium-catalyzed cyclization reactions of aryl-benzyl ureas to furnish related heterocyclic systems like dihydroquinazolinones. nih.gov These methods highlight the utility of urea and its derivatives as building blocks in the construction of complex nitrogen-containing heterocycles. organic-chemistry.org

Radical Cyclization Techniques for Lactam Formation

Radical cyclizations offer a powerful method for C-C bond formation under mild conditions. thieme.de The synthesis of lactams can be achieved through the reductive radical cyclization of α-haloamides. nih.gov However, a significant challenge in this approach is the competing acyclic hydrodehalogenation product, which arises because the trans-conformation of the amide bond is often favored, disfavoring cyclization. nih.gov

To overcome this, various methods have been explored. While traditional organotin and metal hydride methods can be used, they often result in low yields of the desired lactam. nih.gov A promising alternative is a photoenzymatic method using flavin-dependent 'ene'-reductases (EREDs). This biocatalytic approach can afford a high level of product selectivity, suggesting the enzyme selectively binds the substrate in the cis-amide conformation required for cyclization, thereby minimizing the undesired side reaction. nih.gov

Bischler-Napieralski Cyclization in Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction is a classic and widely used method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comresearchgate.net The reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of β-arylethylamides in the presence of a dehydrating condensing agent under acidic conditions. nrochemistry.comorganic-chemistry.org

Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). organic-chemistry.orgwikipedia.org The reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to close the six-membered ring. wikipedia.org The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines if desired. organic-chemistry.org

| Reagent | Conditions | Product | Reference |

| POCl₃, P₂O₅, ZnCl₂ | Refluxing acidic conditions | 3,4-Dihydroisoquinoline (B110456) | organic-chemistry.org, nrochemistry.com |

| Tf₂O | Mild conditions | 3,4-Dihydroisoquinoline | organic-chemistry.org |

| Oxalyl chloride-FeCl₃ | Mild conditions, avoids retro-Ritter | 3,4-Dihydroisoquinoline | organic-chemistry.org |

Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is no exception. Rhodium, in particular, has emerged as a highly effective catalyst for this purpose.

Rhodium-Catalyzed C-H Activation and Alkylation Reactions

Rhodium(III)-catalyzed C-H activation has become a robust and efficient strategy for synthesizing a diverse range of isoquinolone scaffolds. organic-chemistry.org This approach typically involves the use of a directing group on the aromatic substrate to guide the metal catalyst to a specific C-H bond, usually at the ortho position.

A prominent example is the reaction of aromatic amides, containing an 8-aminoquinoline (B160924) moiety as a directing group, with various coupling partners. acs.orgnih.gov The reaction with N-vinylphthalimide, for instance, functions as a 2-aminoethylation, and the resulting alkylated products can be converted in a one-pot transformation into 3,4-dihydroisoquinolin-1(2H)-one derivatives in good to excellent yields. acs.orgthieme-connect.com This protocol is tolerant of various functional groups, including methoxy (B1213986), fluoro, and trifluoromethyl groups. thieme-connect.com

Furthermore, Rh(III)-catalyzed annulation of petrochemical feedstocks, such as ethylene (B1197577) and propyne (B1212725) gas, with N-(pivaloyloxy)benzamides provides direct access to 3,4-dihydroisoquinolones and 3-methylisoquinolones, respectively. organic-chemistry.org These reactions proceed efficiently under mild conditions, often at room temperature and atmospheric pressure, showcasing a modern and atom-economical route to these important heterocycles. organic-chemistry.org The choice of ligand on the rhodium catalyst can also be used to control the regioselectivity of the C-H functionalization, allowing for the synthesis of specific isomers, such as 4-methyl-substituted dihydroisoquinolones from the reaction with propene gas. nih.govacs.org

| Aromatic Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| Benzamide with 8-aminoquinoline DG | N-Vinylphthalimide | Rh[(OAc)(cod)]₂ | 3,4-Dihydroisoquinolin-1(2H)-one | 75% | thieme-connect.com |

| 4-Methoxybenzamide with 8-aminoquinoline DG | N-Vinylphthalimide | Rh[(OAc)(cod)]₂ | 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | 99% | thieme-connect.com |

| 4-Fluorobenzamide with 8-aminoquinoline DG | N-Vinylphthalimide | Rh[(OAc)(cod)]₂ | 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | 93% | thieme-connect.com |

| N-(Pivaloyloxy)benzamide | Ethylene | [Cp*RhCl₂]₂ | 3,4-Dihydroisoquinolin-1(2H)-one | 96% | organic-chemistry.org |

| O-Pivaloyl benzhydroxamic acid | Propene | [CpᵗRhCl₂]₂ | 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one | Good to Excellent | nih.gov, acs.org |

Palladium-Catalyzed Carbonylative Heck Reactions and Enantioselective Syntheses

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic compounds. The carbonylative Heck reaction, in particular, offers a direct route to α,β-unsaturated ketones and has been developed into a general method for the vinylation of aryl halides in the presence of carbon monoxide. nih.govresearchgate.net This methodology can be applied to the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.

While specific examples detailing the synthesis of 8-Amino-3,4-dihydroisoquinolin-1(2H)-one via a carbonylative Heck reaction are not extensively documented, the general approach involves the palladium-catalyzed carbonylation of suitable ortho-substituted aryl halides. For instance, a palladium-catalyzed three-component Heck/sulfonation/amination process has been developed to produce quaternary 3,4-dihydroisoquinolinones. researchgate.net This demonstrates the versatility of palladium catalysis in constructing complex isoquinolinone scaffolds.

Furthermore, enantioselective synthesis of 3,4-dihydroisoquinolinones bearing an all-carbon quaternary stereocenter has been achieved through a palladium-catalyzed intramolecular carbonylative Heck reaction using formate (B1220265) esters as a source of carbon monoxide. researchgate.net These methods highlight the potential for developing a stereoselective synthesis of 8-amino-substituted analogues.

Table 1: Overview of Palladium-Catalyzed Reactions for Dihydroisoquinolinone Synthesis

| Reaction Type | Catalyst System (Example) | Key Features | Reference |

|---|---|---|---|

| Carbonylative Vinylation | [(cinnamyl)PdCl]₂ / Imidazolyl-phosphine ligand | Synthesis of α,β-unsaturated ketones from aryl halides and olefins. | nih.gov |

| Three-Component Heck/Sulfonation/Amination | Pd(OAc)₂ / XantPhos | Formation of quaternary 3,4-dihydroisoquinolinones with a sulfonamide group. | researchgate.net |

Metal-Free and Photoredox Catalysis in Dihydroisoquinolinone Synthesis

Visible-Light Metal-Free Photocatalytic Methods

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy in organic synthesis. beilstein-journals.orgepfl.ch This approach allows for the generation of radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions. researchgate.net

The synthesis of dihydroquinolinones and related heterocycles has been achieved through visible-light-promoted direct oxidative C–H amidation. acs.org In these systems, amidyl radicals are generated from simple amide precursors via single-electron transfer under blue LED illumination, leading to intramolecular C–H amidation. While direct application to the synthesis of this compound is not explicitly detailed in the reviewed literature, the methodology presents a promising avenue for the construction of such substituted isoquinolinones from appropriately functionalized precursors.

For instance, the C5-H nitration of 8-aminoquinoline amides has been accomplished using visible-light photoredox catalysis with Cu(NO₃)₂∙3H₂O as the nitro source and Acid Red 94 as an organic photosensitizer. mdpi.comresearchgate.net This demonstrates the feasibility of functionalizing the quinoline (B57606) core at positions relevant to the target compound under photocatalytic conditions. The mechanism of such reactions often involves the generation of a nitrogen dioxide radical (NO₂•) through a reductive quenching process of the excited photosensitizer. mdpi.com

Table 2: Examples of Visible-Light Photocatalytic Reactions for Heterocycle Synthesis

| Reaction Type | Photocatalyst (Example) | Substrate (Example) | Product (Example) | Reference |

|---|---|---|---|---|

| C5-H Nitration | Acid Red 94 | 8-Aminoquinoline amides | 5-Nitro-8-aminoquinoline derivatives | mdpi.comresearchgate.net |

Directed Functionalization and Derivatization

Directed Ortho-Lithiation and Fluorine-Amine Exchange for 8-Amino-3,4-dihydroisoquinoline Synthesis

A highly effective and specific method for the synthesis of 8-substituted 3,4-dihydroisoquinolines utilizes directed ortho-lithiation. This strategy relies on the ability of a directing group to guide the deprotonation of an aromatic ring at the ortho position. researchgate.netsemanticscholar.orgharvard.edu

A key development in this area is the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770). mdpi.com The synthesis starts with the acylation of 2-(3-fluorophenyl)ethylamine with pivaloyl chloride. The resulting pivaloylamide has a fluorine atom that acts as a strong ortho-directing group. mdpi.com Lithiation of this intermediate with butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) at -78 °C, followed by quenching with dimethylformamide (DMF), leads to the corresponding ortho-formyl derivative. Subsequent acid-catalyzed cyclization yields 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate. mdpi.comresearchgate.net

This 8-fluoro intermediate is a versatile precursor for 8-amino derivatives. The fluorine atom at the C8 position can be displaced by various amines via a nucleophilic aromatic substitution reaction, a process often referred to as fluorine-amine exchange. mdpi.com This exchange provides a direct route to 8-amino-3,4-dihydroisoquinolines. mdpi.com

Table 3: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline via Directed Ortho-Lithiation

| Step | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | 2-(3-fluorophenyl)ethylamine, Pivaloyl chloride, Et₃N, CH₂Cl₂ | N-[2-(3-Fluorophenyl)ethyl]pivalamide | 99% | researchgate.net |

| Lithiation & Formylation | 1. BuLi, THF, -78 °C; 2. DMF | 2-Formyl-N-[2-(3-fluorophenyl)ethyl]pivalamide | 68% (for two steps) | researchgate.net |

Castagnoli-Cushman Reaction for 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The Castagnoli-Cushman reaction is a powerful multicomponent reaction that provides access to a variety of substituted lactams. researchgate.netacs.org The reaction typically involves the condensation of a cyclic anhydride (B1165640), an imine, and in some variations, an amine and an aldehyde. acs.orgmdpi.com This methodology has been successfully applied to the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org

In a typical procedure, homophthalic anhydride reacts with an imine to yield a tetrahydroisoquinolonic acid. researchgate.net A three-component variation using homophthalic anhydride, an amine, and an aldehyde can also be employed to generate dihydroisoquinolones with good yields and excellent diastereoselectivity. acs.org While specific examples for the synthesis of 8-amino substituted analogues are not prevalent in the reviewed literature, the reaction's tolerance for a wide range of substrates suggests its potential applicability. nih.govrsc.org For instance, the reaction has been used to synthesize a library of 3,4-dihydroisoquinolin-1(2H)-one derivatives for biological screening. nih.govrsc.org

The mechanism of the Castagnoli-Cushman reaction has been a subject of study, with evidence suggesting that for the three-component reaction, amide-acids derived from the anhydride can reversibly form a free amine and the cyclic anhydride. The aldehyde then traps the amine to form an imine, which subsequently reacts with the enol form of the anhydride in a Mannich-like fashion. acs.org

Benzylic Oxidation of Tetrahydroisoquinoline Derivatives

The oxidation of the benzylic position of 1,2,3,4-tetrahydroisoquinolines provides a direct route to the corresponding 3,4-dihydroisoquinolin-1(2H)-ones. Various oxidizing agents and catalytic systems have been developed for this transformation. acs.orgmdpi.com

While specific examples detailing the benzylic oxidation of 8-amino-1,2,3,4-tetrahydroisoquinoline are not extensively reported, the general methodology is well-established for a range of substituted tetrahydroisoquinolines. For example, photocatalyzed oxidation of benzylic C-H bonds using fluorescein (B123965) as a photocatalyst in acetonitrile (B52724) at room temperature has been shown to be effective for a broad substrate scope, yielding the corresponding aromatic ketones in moderate to high yields. mdpi.com

Other methods include the use of metalloporphyrins as catalysts with molecular oxygen as the oxidant in solvent-free conditions, and the use of perovskite catalysts like LaMnO₃. mdpi.com The choice of oxidant and catalyst can influence the selectivity and yield of the reaction. These methods offer a potential pathway to this compound, provided a suitable 8-amino-1,2,3,4-tetrahydroisoquinoline precursor can be synthesized.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-dihydroisoquinolin-1(2H)-one |

| 8-Fluoro-3,4-dihydroisoquinoline |

| 8-Amino-3,4-dihydroisoquinoline |

| 2-(3-Fluorophenyl)ethylamine |

| Pivaloyl chloride |

| N-[2-(3-Fluorophenyl)ethyl]pivalamide |

| 2-Formyl-N-[2-(3-fluorophenyl)ethyl]pivalamide |

| 8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate |

| Homophthalic anhydride |

| 1,2,3,4-tetrahydroisoquinoline (B50084) |

| 8-Amino-1,2,3,4-tetrahydroisoquinoline |

| Butyllithium (BuLi) |

| Tetrahydrofuran (THF) |

| Dimethylformamide (DMF) |

| Acid Red 94 |

| Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂∙3H₂O) |

| 5-Nitro-8-aminoquinoline |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| XantPhos |

| [(cinnamyl)PdCl]₂ |

| Fluorescein |

Regio- and Diastereoselective Functionalization of the Lactam Core

The ability to selectively introduce substituents at specific positions and with defined stereochemistry on the 3,4-dihydroisoquinolin-1(2H)-one core is essential for structure-activity relationship studies. Recent advances have focused on transition-metal-catalyzed reactions and acid-promoted arylations to achieve this control.

A notable strategy involves the asymmetric C-H functionalization of N-chlorobenzamides with various alkenes, catalyzed by cobalt(III) complexes that feature trisubstituted chiral cyclopentadienyl (B1206354) ligands. organic-chemistry.org This transformation demonstrates excellent enantioselectivity and high regioselectivity, providing a direct route to chiral dihydroisoquinolinones. organic-chemistry.org Another powerful domino reaction is the palladium-catalyzed asymmetric Heck/Suzuki coupling, which enables the synthesis of chiral disubstituted dihydroisoquinolinones with high yields and enantioselectivities. organic-chemistry.org This method shows broad functional group tolerance, allowing for the coupling of various aryl and alkenyl boronates. organic-chemistry.org

A practical protocol for the trans-diastereoselective introduction of an aryl substituent at the C4-position of the 1,4-dihydroisoquinol-3-one (1,4-DHIQ) scaffold has also been developed. nih.gov This two-step sequence begins with a direct Regitz diazo transfer onto a 3(2H)-isoquinolone precursor, followed by a hydroarylation reaction promoted by triflic acid (TfOH). nih.gov This method effectively installs an aryl group at the C4-position with high diastereoselectivity. nih.gov

| Methodology | Catalyst/Reagent | Key Transformation | Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric C-H Functionalization | Cobalt(III)-complex with chiral Cp ligand | Annulation of N-chlorobenzamides with alkenes | Excellent enantioselectivity, high regioselectivity | organic-chemistry.org |

| Asymmetric Heck/Suzuki Domino Reaction | Pd/Xu-Phos | Coupling with aryl/alkenyl boronates | Excellent enantioselectivity | organic-chemistry.org |

| Diastereoselective Arylation | TfOH | Hydroarylation of a C4-diazo intermediate | High trans-diastereoselectivity | nih.gov |

Solid-Phase and Multi-Component Synthetic Strategies

To accelerate the discovery of novel dihydroisoquinolone-based therapeutic agents, high-throughput synthetic methods are invaluable. Solid-phase synthesis allows for the rapid generation of compound libraries, while one-pot and domino protocols enhance synthetic efficiency by reducing the number of purification steps and improving atom economy. mdpi.comresearchgate.net

Solid-phase organic synthesis (SPOS) is a powerful tool for building libraries of small molecules for biological screening. mdpi.com This technique involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. The key advantage is that excess reagents and by-products can be removed by simple filtration and washing, streamlining the purification process. mdpi.com

While direct examples for this compound are not extensively detailed, the methodology has been successfully applied to closely related heterocyclic scaffolds, such as dihydroquinazoline-2(1H)-ones. mdpi.com In a typical approach, a suitable precursor, like 3-amino-3-(2-fluorophenyl)propionic acid, is anchored to a solid support. mdpi.com From this resin-bound intermediate, a series of chemical transformations can be performed to construct the heterocyclic core and introduce diversity at various positions. This strategy facilitates the creation of a multitude of derivatives from a common precursor, which is central to combinatorial chemistry. mdpi.com

One-pot and domino (or cascade) reactions are highly efficient synthetic strategies that combine multiple transformations in a single operation without isolating intermediates. mdpi.com These processes are characterized by their high atom economy, reduced solvent waste, and operational simplicity, making them prime examples of green chemistry. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): These are a subset of one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. acs.org The Castagnoli–Cushman reaction (CCR), a three-component reaction involving a homophthalic anhydride, an amine, and an aldehyde, is a well-established method for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives with good yields and excellent diastereoselectivity. organic-chemistry.orgnih.gov This reaction has been used to generate large libraries of these compounds for biological evaluation. nih.govrsc.org

Domino Reactions: These reactions involve a sequence of intramolecular transformations triggered by a single event. A notable example is the palladium-catalyzed domino Heck/borylation of N-allylcarboxamides with bis(pinacolato)diboron (B136004) (B₂(Pin)₂). nih.gov This process, catalyzed by a quinoxaline-based NHC-palladacycle, efficiently produces dihydroisoquinolinone-4-methylboronic esters. nih.govresearchgate.net These boronic esters are versatile intermediates that can be further functionalized, highlighting the utility of the domino strategy in building molecular complexity. nih.gov

| Protocol Type | Named Reaction/Method | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Castagnoli–Cushman Reaction | Homophthalic anhydride, amine, aldehyde | Three-component, one-pot, excellent diastereoselectivity | organic-chemistry.orgnih.gov |

| Domino Reaction | Heck/Borylation | N-allylcarboxamide, B₂(Pin)₂ | Forms functionalizable C4-boronic esters; Pd-catalyzed | nih.govresearchgate.net |

| Domino Reaction | Heck/Suzuki | - | Forms chiral C3, C4-disubstituted products; Pd-catalyzed | organic-chemistry.org |

| One-Pot Process | Chemoenzymatic Synthesis | Benzylic alcohol, amino alcohol | Laccase/TEMPO oxidation followed by Pictet–Spengler reaction | mdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Ligand-Based Design and Pharmacophore Modeling

Ligand-based design and pharmacophore modeling are essential tools when the three-dimensional structure of a biological target is unknown or when researchers aim to understand the common features among a series of active compounds. nih.gov A pharmacophore model defines the necessary spatial arrangement of molecular features, such as hydrogen bond donors, acceptors, and hydrophobic regions, that are critical for biological activity. nih.govresearchgate.net

For the 8-Amino-3,4-dihydroisoquinolin-1(2H)-one scaffold, several structural motifs are considered essential for its biological activity, particularly in the context of enzyme inhibition.

The Lactam Moiety : The cyclic amide (lactam) within the dihydroisoquinolinone core is a critical feature. In many contexts, such as in Poly(ADP-ribose) Polymerase (PARP) inhibitors, this rigid bicyclic system acts as a bioisostere of the nicotinamide (B372718) moiety of NAD+. nih.gov This mimicry allows it to bind to the nicotinamide-binding pocket of the enzyme. Locking the carboxamide group within this bicyclic system restricts its free rotation, which has been shown to significantly enhance binding affinity and inhibitory activity. nih.gov

The 8-Amino Group : The amino group at the 8-position is a key interaction point. As a hydrogen bond donor, it can form crucial interactions with amino acid residues in the active site of target proteins. For instance, in PARP-1, this group can interact with the backbone of key residues like Glycine and Serine.

The Aromatic Ring : The benzene (B151609) ring fused to the lactam provides a scaffold for further substitutions and can engage in hydrophobic or pi-stacking interactions within the target's binding site.

Pharmacophore models for related inhibitors often feature a hydrogen bond acceptor (the lactam carbonyl), a hydrogen bond donor (the 8-amino group), and a hydrophobic aromatic region as essential components for activity. researchgate.net

The potency and selectivity of compounds derived from the this compound core are heavily influenced by the nature and position of various substituents.

Substituents on the Aromatic Ring : Modifications to the aromatic part of the isoquinolinone core can modulate lipophilicity, electronic properties, and steric bulk, thereby affecting target binding and pharmacokinetic properties. Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that adding substituents like halogens or nitro groups can significantly alter antimicrobial and antioxidant activities. researchgate.net For instance, halogenation can increase activity against certain bacterial strains. researchgate.net

Substituents on the Amino Group : Acylation or alkylation of the 8-amino group can be used to explore additional binding pockets or to fine-tune the hydrogen-bonding capacity of the molecule.

Substituents on the Lactam Nitrogen (N-2 position) : Introducing substituents at the N-2 position can project them into different regions of the binding pocket. The choice of substituent here is critical; for example, in related tetrahydroisoquinolines, the nature of linking groups at similar positions was found to be important for target binding. nih.gov

The strategic placement of different functional groups allows for the optimization of interactions with the target protein, leading to enhanced potency and selectivity for the desired biological effect. mdpi.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR methods provide a quantitative correlation between the biological activity of a set of compounds and their 3D molecular properties. nih.gov These models are invaluable for predicting the activity of novel, unsynthesized molecules and for visualizing the structural requirements for activity. rsc.orgmdpi.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. researchgate.netkoreascience.kr The process involves aligning a series of active compounds and calculating their interaction energies with a probe atom at various points on a 3D grid. nih.gov

The resulting data is analyzed using statistical methods like Partial Least Squares (PLS) to generate a QSAR model. This model is often visualized as 3D contour maps. researchgate.net

Steric Contour Maps : These maps highlight regions where bulky groups increase (typically shown in green) or decrease (typically shown in yellow) biological activity.

Electrostatic Contour Maps : These maps indicate areas where positive charge (blue) or negative charge (red) is favorable for activity.

For dihydroisoquinolinone derivatives, CoMFA models can reveal that bulky substituents are favored in certain regions while electropositive or electronegative groups are required in others to maximize interactions with the target. rsc.orgplos.org

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.netmdpi.com This provides a more comprehensive picture of the molecular features driving biological activity.

CoMSIA contour maps provide insights into:

Hydrophobic Fields : Show regions where hydrophobic groups (e.g., alkyl, aryl) enhance activity (yellow) and where hydrophilic groups are preferred (white).

Hydrogen Bond Donor/Acceptor Fields : Indicate areas where H-bond donors (cyan) or H-bond acceptors (magenta) are beneficial for activity.

In studies of related heterocyclic compounds, CoMSIA models have successfully identified the importance of hydrophobic and hydrogen-bonding interactions for potent biological activity. rsc.orgplos.org For the this compound scaffold, a CoMSIA model would likely highlight the importance of the hydrogen bond donor feature of the 8-amino group and the hydrogen bond acceptor feature of the lactam carbonyl.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Field Contributions (%) |

|---|---|---|---|---|

| CoMFA | 0.695 | 0.947 | 0.875 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.641 | 0.933 | 0.769 | Steric: 20%, Electrostatic: 25%, Hydrophobic: 30%, H-Bond Acceptor: 15%, H-Bond Donor: 10% |

Data in the table is illustrative, based on typical values reported in 3D-QSAR studies on related heterocyclic inhibitors. plos.orgmdpi.com

SAR in Specific Biochemical Contexts

The this compound scaffold has been extensively explored as an inhibitor of PARP enzymes, which are critical for DNA repair. nih.govmdpi.com PARP inhibitors can act as single agents against cancers with specific DNA repair defects (e.g., BRCA1/2 mutations) or can potentiate the effects of DNA-damaging chemotherapy. nih.govnih.gov

Within the PARP-1 active site, the SAR is well-defined:

The lactam carbonyl of the dihydroisoquinolinone core forms a key hydrogen bond with the backbone NH of Gly863, while the lactam NH interacts with the backbone carbonyl of the same residue.

The 8-amino group is positioned to form a hydrogen bond with the side-chain of Ser904.

The aromatic ring sits (B43327) in a hydrophobic pocket and can form pi-stacking interactions with Tyr907.

Substitutions on this core are used to gain additional potency and selectivity. For example, adding a substituent at the 4-position can allow the molecule to access an adjacent hydrophobic pocket, further anchoring the inhibitor in the active site. The development of potent PARP inhibitors like Talazoparib, which is based on a related tetrahydropyridophthalazinone core, showcases the success of optimizing these interactions. nih.gov

| Position of Modification | Type of Substituent | Effect on Activity | Rationale |

|---|---|---|---|

| Lactam Carbonyl (C-1) | (Unsubstituted) | Essential | Forms critical hydrogen bond with Gly863 backbone. |

| Lactam Nitrogen (N-2) | Small alkyl/aryl groups | Variable | Can be used to probe nearby pockets; large groups may cause steric clash. |

| Aromatic Ring (C-5, C-6, C-7) | Electron-withdrawing/donating groups | Modulates Potency | Alters electronic properties and can form additional interactions. |

| Amino Group (C-8) | (Unsubstituted) | Essential | Forms critical hydrogen bond with Ser904 side-chain. |

Structural Requirements for Enzyme Inhibition

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a privileged structure in medicinal chemistry, enabling the development of inhibitors for a diverse array of enzymes. The specific structural modifications on this core dictate the potency and selectivity of inhibition for enzymes such as cholinesterases, BACE 1, PARP, HIV-1 RT, and Leucine (B10760876) Aminopeptidase (B13392206).

Cholinesterases (AChE and BuChE): Derivatives of the parent scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. nih.govnih.gov SAR studies on related quinolinone and isoquinolone structures indicate that the nature and position of substituents are key to inhibitory activity. For instance, the introduction of a branched isopropyl substituent on a piperazine (B1678402) moiety attached to the core scaffold has been shown to boost AChE inhibition significantly compared to a simple methylpiperazine group. researchgate.net Molecular docking studies suggest that these inhibitors can share common binding characteristics with established drugs like donepezil, interacting with the active site of the enzyme. nih.gov The selectivity between AChE and BuChE can also be modulated; certain xanthen-9-one analogs lacking a carbamic function, a related structural class, show high selectivity for BuChE. acs.org

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-β peptide, a hallmark of Alzheimer's disease. researchgate.netmdpi.com While specific SAR studies on this compound are not extensively detailed, research on the broader class of BACE1 inhibitors provides insights. The core structure of an inhibitor must fit into the enzyme's active site, which is comprised of several subsites. mdpi.com Effective inhibition is often achieved by molecules that can form hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228). The SAR for flavonoid-based BACE1 inhibitors, for example, highlights that hydroxyl groups on the aromatic rings are crucial for these hydrogen bonding interactions, a principle that can be applied to the design of dihydroisoquinolinone-based inhibitors.

Poly(ADP-ribose) Polymerase (PARP): The isoquinolinone skeleton is a well-established pharmacophore for PARP inhibitors, which are used in cancer therapy. SAR studies have led to the optimization of this scaffold for high potency against PARP1. Key findings include:

Linker Constraint: Constraining a linear propylene (B89431) linker on the isoquinolinone core into a cyclopentene (B43876) ring can improve pharmacokinetic properties while maintaining potent PARP1 inhibition.

Scaffold Modification: Incorporating the nitrogen substituent of the isoquinolinone ring into a second bicyclic system to form a naphthyridinone scaffold can avoid potential issues associated with anilinic moieties and lead to highly potent inhibitors. These modifications are designed to optimize interactions with key residues like GLU988 and LYS903 in the PARP1 active site.

HIV-1 Reverse Transcriptase (HIV-1 RT): The related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold has shown promise in the development of HIV-1 RT inhibitors. SAR studies on THIQ derivatives reveal that substitutions at various positions significantly influence anti-HIV activity. For instance, substitutions with electron-donating groups like methoxy (B1213986) at the phenyl ring attached to the core can result in moderate potency. Furthermore, the presence of halogens such as chloro or bromo on an attached oxindole (B195798) ring has been found to remarkably enhance potency against RT. While these findings are on the related THIQ scaffold, they provide a rational basis for designing 3,4-dihydroisoquinolin-1(2H)-one derivatives as potential HIV-1 RT inhibitors.

Leucine Aminopeptidase (LAP): The 3,4-dihydroisoquinoline (B110456) scaffold has been specifically identified as a promising framework for developing novel Leucine Aminopeptidase (LAP) inhibitors. An in silico study involving virtual screening and 3D-QSAR analysis was conducted on a library of compounds featuring this scaffold to identify potential LAP inhibitors. The resulting 3D-QSAR model demonstrated good predictive capability, indicating that the 3,4-dihydroisoquinoline moiety is a key structural element for potential LAP inhibition. This theoretical study provides a strong foundation for the future synthesis and in vitro evaluation of these compounds as targeted LAP inhibitors.

| Enzyme Target | Scaffold/Derivative Class | Key SAR Findings | Reference |

| Cholinesterases | Quinolinone Derivatives | Branched alkyl groups on side chains can boost AChE inhibition. | researchgate.net |

| BACE1 | General Inhibitors | Hydrogen bonding with catalytic residues Asp32 and Asp228 is critical for activity. | |

| PARP1 | Isoquinolinone Derivatives | Constraining linkers and modifying the scaffold to a naphthyridinone system enhances potency and PK properties. | |

| HIV-1 RT | Tetrahydroisoquinoline (THIQ) | Halogen substitutions on attached rings can significantly increase inhibitory potency. | |

| LAP | 3,4-Dihydroisoquinoline | 3D-QSAR models confirm the scaffold is a promising base for potent LAP inhibitors. |

Molecular Features for Antioomycete Activity in 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated significant potential as agents against plant pathogens, specifically oomycetes like Pythium recalcitrans. A study involving the synthesis of 59 derivatives identified key structural features essential for their antioomycete activity.

The most potent compound identified, I23 (2-(4-methoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid), exhibited an EC50 value of 14 μM against P. recalcitrans, which was superior to the commercial agent hymexazol (B17089). Three-dimensional QSAR (3D-QSAR) studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models revealed crucial structural requirements for activity. The analysis highlighted the necessity of a carboxyl group at the C4 position of the dihydroisoquinolinone ring. This feature is critical for the biological action, which is believed to involve the disruption of the pathogen's biological membrane systems. The QSAR models provide a detailed map of favorable and unfavorable steric and electrostatic interactions, guiding the further design of more potent antioomycete agents based on this scaffold.

| Compound | Substituent at N2 | Substituent at C3 | Substituent at C4 | EC50 vs P. recalcitrans (μM) | Reference |

| I23 | 4-Methoxyphenyl | Phenyl | -COOH | 14 | |

| Hymexazol | (Commercial Control) | N/A | N/A | 37.7 |

SAR of Tubulin Polymerization Inhibitors based on Dihydroisoquinoline Scaffolds

The dihydroisoquinolinone (DHIQ) scaffold has been successfully employed to create potent tubulin polymerization inhibitors, which are of significant interest in anticancer drug development. These compounds are often designed as steroidomimetic microtubule disruptors that bind to the colchicine (B1669291) binding site on tubulin.

SAR studies have explored how different linkers connecting the DHIQ core (mimicking a steroid's A,B-ring system) to a methoxyaryl group (mimicking the D-ring) affect activity. Carbonyl-linked DHIQs were found to exhibit particularly significant antiproliferative activities. For example, 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one showed a GI50 of 51 nM in DU-145 prostate cancer cells.

Mechanistic and Molecular Interaction Studies with Biological Targets

Biochemical Target Identification and Validation through In Vitro Enzyme Inhibition

The 3,4-dihydroisoquinoline (B110456) core structure is present in various compounds that have been investigated for their potential to inhibit cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. Research into derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid has revealed moderate inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Similarly, derivatives of 1,2-dihydroisoquinolin-3(4H)-one have been designed and evaluated as dual inhibitors of AChE. While these findings suggest that the broader structural class of dihydroisoquinolones may interact with cholinesterases, specific inhibitory data for 8-amino-3,4-dihydroisoquinolin-1(2H)-one against these enzymes is not extensively detailed in the current scientific literature.

Table 1: Cholinesterase Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase (AChE) | Data not available |

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which is associated with the pathology of Alzheimer's disease. The development of BACE1 inhibitors is a significant area of research. Studies on related heterocyclic scaffolds, such as 1,2-dihydroisoquinolin-3(4H)-one derivatives, have shown promise in the dual inhibition of both BACE1 and acetylcholinesterase. This suggests that the isoquinolinone framework has the potential to interact with the active site of BACE1. However, specific in vitro inhibitory concentrations for this compound against BACE1 have not been prominently reported.

Table 2: BACE1 Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|

The 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold has been a focal point in the development of inhibitors for Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial for DNA repair and genomic stability.

PARP1 and PARP2: Novel derivatives based on a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold have been designed and synthesized as potent PARP inhibitors. Extensive structure-activity relationship (SAR) studies have led to the identification of compounds with significant inhibitory activity against both PARP1 and PARP2. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range, showcasing high potency and, in some cases, selectivity for PARP2 over PARP1. The lead compounds from these series often exhibit favorable druglike properties.

PARP10: The dq scaffold has also been utilized in the rational design of selective inhibitors for PARP10, a mono-ADP-ribosyltransferase. Through structure-based design targeting a hydrophobic subpocket within the nicotinamide-binding site of PARP10, a series of C-5 and C-6 substituted dq analogues have been synthesized. These efforts have yielded inhibitors with significant potency and selectivity for PARP10 over other PARP family members. For example, a derivative featuring a methyl group at the C-5 position and a substituted pyridine (B92270) at the C-6 position has shown greater than 10-fold selectivity for PARP10.

Table 3: PARP Inhibition by 3,4-dihydroisoquinolin-1(2H)-one Derivatives

| Compound Derivative | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative 3l | PARP1 | 0.156 |

| 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative 3l | PARP2 | 0.070 |

| C-5 methyl, C-6 substituted pyridine dq analogue | PARP10 | ~1.6 |

| 7-Bromo dq derivative | LG-PARP10 (mutant) | 8.6 |

| 5-Methyl dq derivative | PARP10 | 8.6 |

Table 4: HIV-1 Reverse Transcriptase Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|

Leucine (B10760876) aminopeptidases (LAPs) are metalloenzymes that play a role in peptide metabolism and have been implicated in cancer progression. In silico screening studies have identified the 3,4-dihydroisoquinoline scaffold as a potential backbone for the design of novel LAP inhibitors. These computational models suggest that compounds containing this moiety could exhibit inhibitory activity against leucine aminopeptidase (B13392206). However, experimental validation and specific IC50 values for this compound are not yet reported.

Table 5: Leucine Aminopeptidase Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. A variety of chemical compounds, including some containing the isoquinoline (B145761) core, have been shown to inhibit tubulin polymerization. For instance, 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed and synthesized as tubulin polymerization inhibitors, with some compounds displaying cytotoxic activities in the low micromolar range. While this indicates the potential of the dihydroisoquinoline scaffold to interact with tubulin, direct evidence and quantitative data for the inhibitory effect of this compound on tubulin polymerization are currently lacking in the scientific literature.

Table 6: Tubulin Polymerization Inhibition by this compound Derivatives

| Compound | Effect | IC50 (µM) |

|---|

Carbonic Anhydrase

While direct studies on this compound are limited, research on the structurally related bicyclic lactam, 7-amino-3,4-dihydro-1H-quinolin-2-one, provides insight into potential interactions with carbonic anhydrases (CAs). This compound, an isomer of the title compound, was investigated as a CA inhibitor due to its structural similarity to coumarins, a known class of CA inhibitors. Unlike coumarins, which typically require hydrolytic opening of their lactone ring to inhibit the enzyme, the lactam ring of 7-amino-3,4-dihydro-1H-quinolin-2-one remains intact, suggesting a distinct mechanism of inhibition.

This compound demonstrated varied efficacy against several human (h) CA isoforms. It was a weak inhibitor of hCA I, but showed effective inhibition against the cytosolic isoform hCA VII and the transmembrane, tumor-associated isoform hCA IX.

| Compound | Target Isoform | Inhibition Constant (KI) |

|---|---|---|

| 7-Amino-3,4-dihydro-1H-quinolin-2-one | hCA I | 9.5 µM |

| hCA II | > 10 µM | |

| hCA VII | 480 nM | |

| hCA IX | 16.1 nM |

Phosphodiesterase-4

The 3,4-dihydroisoquinoline scaffold has been successfully utilized to develop novel and selective inhibitors of Phosphodiesterase-4 (PDE4), a key enzyme in inflammatory pathways. nih.gov A series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives were designed and synthesized as potential PDE4 inhibitors. nih.gov

| Compound Class | Target | Key Findings |

|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinoline amides | PDE4B | Ortho-substitution (methoxy or halogen) on the C-3 phenyl ring enhances inhibitory activity and selectivity. |

Urease

Derivatives of the 3,4-dihydroisoquinoline scaffold have demonstrated significant potential as urease inhibitors. nih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov

A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for their in vitro urease inhibitory activity. All tested compounds showed activity, with several analogues exhibiting more potent inhibition than the standard inhibitor, thiourea. nih.gov SAR studies indicated that compounds featuring electron-donating groups on the N-aryl substituent displayed superior activity. nih.gov For instance, the derivative with a 2-hydroxyphenyl substituent (2 ) was the most potent in the series. nih.gov

| Compound | Substituent (N-Aryl) | IC50 (µM) |

|---|---|---|

| Analogue 1 | Phenyl | 20.4 ± 0.22 |

| Analogue 2 | 2-Hydroxyphenyl | 11.2 ± 0.81 |

| Analogue 4 | 4-Hydroxyphenyl | 15.5 ± 0.49 |

| Analogue 7 | 2-Methylphenyl | 18.5 ± 0.65 |

| Thiourea (Standard) | - | 21.7 ± 0.34 |

Enhancer of Zeste Homolog 2 (EZH2)

The 3,4-dihydroisoquinolin-1(2H)-one lactam has been employed as a core scaffold in the development of potent and selective inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers.

In one study, a novel series of EZH2 inhibitors was designed by cyclizing a flexible amide linker of a known inhibitor series into the more rigid 3,4-dihydroisoquinolin-1(2H)-one (lactam) structure. This transformation from an acyclic analogue to the cyclized lactam significantly improved both the potency and ligand efficiency of the resulting compound. Further optimization of this lactam-containing series focused on improving lipophilic efficiency and other pharmaceutical properties. This led to the identification of compounds with robust on-target potency in both biochemical and cellular assays, as well as significant in vivo anti-tumor activity.

Factor VIIa

Based on a review of the available scientific literature, no specific studies detailing the mechanistic or molecular interactions of this compound or its direct derivatives with coagulation Factor VIIa have been reported. Research into small-molecule inhibitors of Factor VIIa has focused on other heterocyclic scaffolds. researchgate.net

Computational Molecular Docking and Dynamics Simulations

Prediction of Binding Modes and Ligand-Receptor Interactions

Computational techniques, particularly molecular docking, are instrumental in understanding and predicting how derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold interact with their biological targets. These in silico methods provide valuable insights into the binding modes and key ligand-receptor interactions that drive inhibitory activity, thereby guiding the rational design of more potent and selective compounds. nih.govnih.gov

For urease inhibitors based on this scaffold, molecular docking studies revealed a favorable protein-ligand interaction profile. The most active compounds were predicted to bind within the enzyme's active site, stabilized by a network of key interactions including hydrogen bonding and hydrophobic interactions. nih.gov Similarly, in the development of PDE4 inhibitors, a structure-based drug design strategy was employed to guide the synthesis of novel 1-phenyl-3,4-dihydroisoquinoline derivatives. nih.gov

Across different targets, the 3,4-dihydroisoquinolin-1(2H)-one core typically serves as a rigid anchor that positions key pharmacophoric groups within the receptor's binding pocket. Common predicted interactions include:

Hydrogen Bonding: The lactam carbonyl oxygen is a frequent hydrogen bond acceptor, interacting with donor residues in the active site.

Hydrophobic Interactions: The aromatic ring of the isoquinoline core engages in hydrophobic and π-stacking interactions with nonpolar residues of the target protein.

These computational predictions, often combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, help to elucidate the structural requirements for activity and provide a crucial framework for the further optimization of this versatile chemical scaffold. rsc.org

Analysis of Hydrophobic and Hydrogen-Bonding Interactions with Active Site Residues

While specific molecular docking studies detailing the hydrophobic and hydrogen-bonding interactions of this compound are not extensively available in the public domain, the analysis of related isoquinoline and tetrahydroisoquinoline derivatives provides valuable insights into the potential binding modes of this compound. The isoquinoline scaffold is known to participate in various non-covalent interactions with protein active sites.

Computational analyses of similar heterocyclic compounds suggest that the aromatic rings of the isoquinoline core are capable of forming π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The lactam moiety (the -C(=O)-NH- group) in the dihydroisoquinolinone structure is a key site for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the adjacent nitrogen-hydrogen group can serve as a hydrogen bond donor.

Furthermore, the 8-amino group introduces an additional site for significant hydrogen bonding interactions. This primary amine can act as a hydrogen bond donor, potentially forming strong interactions with negatively charged or polar residues like aspartate, glutamate, or asparagine in an enzyme's active site. The specific orientation and combination of these hydrophobic and hydrogen-bonding interactions would be critical in determining the binding affinity and selectivity of this compound for its biological targets. Molecular dynamics simulations on related 8-hydroxy-tetrahydroisoquinolines have shown that substitutions at the 8-position can lead to more robust interactions with target receptors, a principle that may extend to the 8-amino substitution. nih.gov

Table 1: Potential Interactions of this compound with Active Site Residues

| Functional Group of Compound | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Isoquinoline Aromatic Rings | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Lactam Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Lactam N-H Group | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyls |

| 8-Amino Group | Hydrogen Bond Donor | Aspartate, Glutamate, Asparagine, Serine |

Virtual Screening for Novel Inhibitors

Virtual screening is a computational technique that has been effectively utilized to identify novel inhibitors based on a specific chemical scaffold. While studies focusing exclusively on the this compound scaffold are limited, research on the broader 3,4-dihydroisoquinoline framework demonstrates the utility of this approach.

In silico screening of large chemical databases for compounds containing the 3,4-dihydroisoquinoline moiety has been conducted to identify potential inhibitors for various enzymes. For instance, such screening efforts have been aimed at discovering novel inhibitors of leucine aminopeptidase, an enzyme implicated in pathological conditions like cancer. These studies typically involve docking large libraries of compounds into the active site of the target protein to predict their binding affinity and mode. The most promising candidates are then selected for further experimental validation.

The general workflow for such a virtual screening campaign would involve:

Target Selection and Preparation: Obtaining the 3D structure of the biological target of interest.

Library Preparation: Assembling a library of compounds containing the this compound scaffold.

Molecular Docking: Computationally placing each compound from the library into the active site of the target and scoring their potential binding affinity.

Hit Selection and Refinement: Selecting the top-scoring compounds for further analysis and potential experimental testing.

This methodology allows for the rapid and cost-effective identification of potential lead compounds for drug discovery.

Experimental Structural Biology of Ligand-Target Complexes

Co-crystal Structure Analysis of Inhibitor-Protein Complexes (e.g., with PRC2 complex)

To date, there are no publicly available co-crystal structures of this compound in complex with the Polycomb Repressive Complex 2 (PRC2) or its catalytic subunit EZH2. However, the analysis of co-crystal structures of other inhibitors with PRC2 provides a valuable framework for understanding how such compounds might bind.

For example, pyridone-containing inhibitors of EZH2 have been co-crystallized with PRC2, revealing key interactions within the S-adenosylmethionine (SAM) binding pocket of EZH2. nih.gov These structures show that the inhibitors occupy the same space as the SAM cofactor and form critical hydrogen bonds and hydrophobic interactions with surrounding residues. nih.gov The pyridone core of these inhibitors often mimics the interactions of the adenosine (B11128) portion of SAM. nih.gov

Should this compound or its derivatives prove to be PRC2 inhibitors, it is plausible that the dihydroisoquinolinone core could occupy the SAM binding site, with the 8-amino group forming specific interactions that contribute to its inhibitory activity. The determination of a co-crystal structure would be essential to validate this hypothesis and guide the rational design of more potent and selective inhibitors based on this scaffold.

Enzyme-Ligand X-ray Crystallography Studies

Similar to the co-crystal structure data with PRC2, specific enzyme-ligand X-ray crystallography studies for this compound are not currently available in the public domain. X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a protein-ligand complex, providing definitive evidence of the binding mode and key interactions. mdpi.comnih.govnih.govlibretexts.org

For the broader class of isoquinoline derivatives, crystallographic studies have been successful in determining their binding to various enzymes. researchgate.net These studies are instrumental in structure-based drug design, allowing for the optimization of lead compounds to improve their potency and selectivity. The insights gained from such studies on related scaffolds can inform the design of crystallographic experiments for this compound with its putative biological targets.

Cellular and Subcellular Mechanistic Elucidations

Disruption of Pathogen Biological Membrane Systems

Research into the derivatives of 3,4-dihydroisoquinolin-1(2H)-one has suggested a potential mechanism of action involving the disruption of biological membrane systems in pathogens. A study on a series of synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives demonstrated their antioomycete activity against the phytopathogen Pythium recalcitrans.

The most potent compound from this study, referred to as I23, was investigated for its mode of action. Physiological and biochemical analyses, along with ultrastructural observations and lipidomics, suggested that the compound's efficacy is due to its ability to disrupt the biological membrane systems of P. recalcitrans. This disruption can lead to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. While this research was conducted on derivatives of the core 3,4-dihydroisoquinolin-1(2H)-one structure, it provides a plausible hypothesis for the antimicrobial mechanism of related compounds, including this compound, which warrants further investigation.

Table 2: Investigated Derivatives of 3,4-dihydroisoquinolin-1(2H)-one

| Compound ID | Investigated Activity | Proposed Mechanism |

| I23 | Antioomycete activity against Pythium recalcitrans | Disruption of biological membrane systems |

Modulation of Cell Cycle Progression (e.g., G1/S Transition Inhibition)

There is no available scientific literature or published research that investigates the effect of this compound on cell cycle progression or its potential to inhibit the G1/S transition.

Impact on RNA Maturation Pathways (e.g., siRNA and miRNA Modulation)

No studies were identified that explore the impact of this compound on RNA maturation pathways, including the modulation of siRNA and miRNA.

Investigation of Topoisomerase-Independent Mechanisms of Action

There is no available research data on the investigation of topoisomerase-independent mechanisms of action for this compound.

Applications of 8 Amino 3,4 Dihydroisoquinolin 1 2h One Derivatives in Chemical Biology

Design and Synthesis of Multitarget-Directed Ligands (MTDLs)

Complex diseases such as neurodegenerative disorders and cancer are often characterized by multifactorial pathologies, making single-target drugs ineffective. This has led to the development of multitarget-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is an attractive core for MTDL design due to its rigid structure and the potential for functionalization at multiple positions, including the N-2, C-3, C-4, and aromatic ring positions.

Derivatives of 8-Amino-3,4-dihydroisoquinolin-1(2H)-one can be synthesized to incorporate different pharmacophores, each targeting a distinct pathological pathway. For example, in the context of Alzheimer's disease, one part of the molecule could be designed to inhibit acetylcholinesterase (AChE), while another moiety could target beta-amyloid aggregation or oxidative stress. The 8-amino group serves as a key attachment point for linkers or additional pharmacophoric elements, allowing for a modular approach to MTDL synthesis. This strategy aims to produce synergistic therapeutic effects and potentially reduce the side effects and drug-drug interaction issues associated with polypharmacy.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively modulate the function of a specific protein, enabling researchers to study its role in cellular and organismal biology. The 3,4-dihydroisoquinolin-1(2H)-one framework has been utilized to develop such tools. For instance, derivatives of this scaffold have been explored as inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and other cellular processes. nih.gov

By modifying the this compound structure, potent and selective inhibitors can be created to serve as chemical probes. These probes can be further derivatized with reporter tags, such as fluorescent dyes or biotin (B1667282), to facilitate the visualization of the target protein within cells, or for use in proteomic studies to identify binding partners.

Table 1: Potential Chemical Probes Based on the Dihydroisoquinolinone Scaffold

| Probe Type | Modification on Scaffold | Potential Application |

|---|---|---|

| Enzyme Inhibitor | Functional groups targeting the active site of an enzyme (e.g., PARP). nih.gov | Studying the cellular role of the target enzyme in processes like DNA repair. |

| Fluorescent Probe | Attachment of a fluorophore (e.g., FITC) via the 8-amino group. | Visualizing the subcellular localization of the target protein via microscopy. |

| Affinity-Based Probe | Attachment of a biotin tag for affinity purification. | Identifying protein-protein interactions and binding partners via pull-down assays. |

Role as Precursors and Building Blocks for Complex Alkaloids and Bioactive Heterocycles

The isoquinoline (B145761) core is a fundamental structural motif in a vast number of alkaloids, a class of naturally occurring compounds with significant physiological effects. nih.govnih.gov Amino acids, particularly tyrosine and phenylalanine, serve as the primary biosynthetic precursors for these molecules in nature. egpat.comresearchgate.net In synthetic chemistry, this compound and related structures are valuable building blocks for constructing more complex, biologically active heterocyclic systems.

The lactam functionality and the aromatic ring of the dihydroisoquinolinone core can undergo a variety of chemical transformations. The 8-amino group, in particular, offers a reactive site for annulation reactions, allowing for the fusion of additional rings to create intricate polycyclic structures. This synthetic versatility makes it a key intermediate in the total synthesis of natural products and their analogs, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Utility in Agrochemical Research and Plant Disease Management

Beyond pharmaceuticals, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have shown significant promise in the field of agrochemicals. nih.gov Research has focused on developing novel fungicides and antioomycete agents to protect crops from devastating plant diseases. rsc.org

In a notable study, a library of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one was synthesized and screened for activity against various plant pathogens. rsc.org The results showed that these compounds had superior activity against the oomycete Pythium recalcitrans compared to other fungal pathogens. researchgate.net Compound I23 emerged as the most potent derivative, with an EC₅₀ value of 14 µM, which was significantly more effective than the commercial agrochemical hymexazol (B17089) (EC₅₀ = 37.7 µM). rsc.orgresearchgate.net In vivo studies confirmed the efficacy of I23 , which exhibited a preventive efficacy of 96.5% at a dose of 5.0 mg per pot. rsc.orgresearchgate.net The mode of action is believed to involve the disruption of the pathogen's biological membrane systems. rsc.orgresearchgate.net

Table 2: Antioomycete Activity of Selected 3,4-Dihydroisoquinolin-1(2H)-one Derivatives against P. recalcitrans

| Compound | R Group (at N-2 position) | EC₅₀ (µM) rsc.orgresearchgate.net |

|---|---|---|

| I18 | 4-Ethoxyphenyl | 21.0 |

| I23 | 4-(4-Chlorophenoxy)phenyl | 14.0 |

| I25 | 4-Chlorophenyl | 22.1 |

| I27 | 4-Iodophenyl | 19.3 |

| Hymexazol | (Commercial Standard) | 37.7 |

Hybrid Molecule Design for Enhanced Biological Function

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single chemical entity. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action that can help overcome drug resistance. The this compound scaffold is well-suited for this strategy.

The 8-amino group can be readily functionalized to link the isoquinolinone core with other bioactive molecules. For example, it can be conjugated with moieties known for their antimicrobial properties, such as 1,2,3-triazoles or sulfonamides, to create novel agents with enhanced potency or a broader spectrum of activity. researchgate.net Similarly, linking it to fragments like 8-hydroxyquinoline (B1678124), known for its metal-chelating and antibacterial properties, could yield hybrid molecules with synergistic effects. mdpi.com This modular design allows chemists to fine-tune the biological activity profile of the resulting hybrid compounds for specific therapeutic or biological applications.

Emerging Research Directions and Future Challenges

Exploration of Novel Chiral Catalyst Systems for Asymmetric Synthesis of Dihydroisoquinolinones

The development of efficient methods for the asymmetric synthesis of chiral dihydroisoquinolinones is crucial, as the stereochemistry of these compounds often dictates their biological activity. A significant research focus is the creation of novel chiral catalyst systems that can deliver high enantioselectivity and yields. researchgate.net Transition-metal-catalyzed hydrogenation is a primary strategy, with various metals being explored. mdpi.com

Recent studies have employed chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and Me-CAMPY, as ligands in rhodium and other metal complexes for the asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines. nih.govmdpi.comresearchgate.net While these systems have shown high reactivity, achieving high enantiomeric excess (ee) remains a challenge. For instance, rhodium catalysts have demonstrated the most effectiveness in terms of both reactivity and enantioselectivity, though the ee values have been modest (up to 69%). nih.govmdpi.com The use of additives like lanthanum triflate (La(OTf)₃) has been shown to improve conversions, particularly for sterically hindered substrates. researchgate.net

Beyond metal catalysts, organocatalytic approaches are also being investigated. Catalysts like (L)-Proline have been used in cascade reactions to produce complex tetrahydroisoquinoline derivatives with good yields and enantioselectivities. armchemfront.com The exploration of a diverse range of catalysts, including those based on iridium and ruthenium, continues to be a priority for synthesizing enantiomerically pure dihydroisoquinolinones. mdpi.com

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Rhodium complexes with CAMPY/Me-CAMPY ligands | Asymmetric Transfer Hydrogenation (ATH) | Effective reactivity and enantioselectivity (up to 69% ee). Quantitative conversions achieved with La(OTf)₃ additive. | nih.govmdpi.com |

| Iridium complexes with chiral P-trifluoromethyl ligands | Asymmetric Hydrogenation | Excellent activity and enantioselectivity for producing chiral tetrahydroisoquinolines. | mdpi.com |

| (L)-Proline | Organocatalytic Cascade Reaction | Inexpensive catalyst providing good yields and enantioselectivities for stereochemically complex structures. | armchemfront.com |

| Ruthenium catalysts (heterogeneous) | Asymmetric Hydrogenation | Promising for industrial synthesis due to catalyst recyclability and reusability. | mdpi.com |

Advanced Computational Chemistry in Rational Ligand Design and Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new ligands and the prediction of their interaction mechanisms at an atomic level. openmedicinalchemistryjournal.compatsnap.com For the dihydroisoquinolinone scaffold, these methods accelerate the identification of novel, potent, and selective modulators. mdpi.com

Key computational techniques employed include:

Molecular Docking: This method predicts the preferred binding orientation of a ligand to its target protein, helping to estimate binding affinity and understand key interactions. patsnap.com Molecular docking was used to screen large compound libraries against leucine (B10760876) aminopeptidase (B13392206) (LAP), identifying potential inhibitors with the 3,4-dihydroisoquinoline (B110456) scaffold. mdpi.com

Virtual Screening (VS): A technique used to search large libraries of compounds to identify molecules that are most likely to bind to a drug target. openmedicinalchemistryjournal.com This approach helps prioritize compounds for synthesis and biological testing, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com 3D-QSAR studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives have been used to understand the structural requirements for antioomycete activity, revealing the necessity of specific functional groups for potency. nih.govrsc.org

Ligand-Based Drug Design (LBDD): When the 3D structure of a target is unknown, LBDD methods like pharmacophore modeling and similarity searching can be used. rsc.orgnih.gov These approaches rely on the knowledge of existing active molecules to design new compounds with improved properties.

These computational tools not only aid in the design of new molecules but also provide insights into their potential mechanisms of action, guiding further experimental investigation. cuny.edu

| Computational Method | Application in Dihydroisoquinolinone Research | Key Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of derivatives to target enzymes (e.g., LAP, PARP-1). | Identification of key hydrogen bonds and π-π stacking interactions stabilizing the ligand-protein complex. | mdpi.comnih.gov |

| 3D-QSAR | Analyzing the relationship between the 3D structure of derivatives and their biological activity. | Revealed structural requirements for antioomycete and other activities, guiding optimization. | mdpi.comnih.gov |

| Virtual Screening | Screening large chemical databases for novel inhibitors with the dihydroisoquinolinone scaffold. | Rapid identification of potential hit compounds for further biological testing. | openmedicinalchemistryjournal.commdpi.com |

| Ligand-Based Drug Design (LBDD) | Designing new compounds based on the structures of known active molecules. | Development of pharmacophore models and use of similarity searching to find novel active compounds. | rsc.orgnih.gov |

Development of Next-Generation Potent and Selective Modulators based on the Dihydroisoquinolinone Scaffold